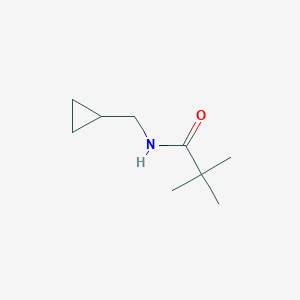

N-(cyclopropylmethyl)pivalamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLAALMPXZUZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Cyclopropylmethylamine with Pivaloyl Chloride

The most straightforward method for synthesizing N-(cyclopropylmethyl)pivalamide involves the direct acylation of cyclopropylmethylamine with pivaloyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, where the amine is treated with the acyl chloride in a biphasic system of water and an organic solvent such as dichloromethane or ethyl acetate. A base, such as sodium hydroxide or sodium bicarbonate, is employed to neutralize the generated hydrochloric acid and drive the reaction to completion.

Reaction Conditions and Optimization

- Stoichiometry : A molar ratio of 1:1.2 (amine to acyl chloride) ensures complete conversion while minimizing side reactions.

- Temperature : Reactions are conducted at 0–5°C to suppress hydrolysis of the acyl chloride, followed by gradual warming to room temperature.

- Solvent System : Ethyl acetate/water mixtures are preferred due to their immiscibility and ease of extraction.

Purification and Yield

Crude products are typically purified via recrystallization from hexanes or column chromatography on silica gel. Reported yields range from 75% to 88%, depending on the purity of the starting materials and the efficiency of acid scavenging.

Coupling Agent-Mediated Synthesis

For laboratories lacking access to pivaloyl chloride, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) offer an alternative route. These methods activate pivalic acid in situ, enabling its reaction with cyclopropylmethylamine.

Procedure Overview

- Activation : Pivalic acid (1.0 equiv) is combined with EDCI (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane.

- Amine Addition : Cyclopropylmethylamine (1.05 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–18 hours.

- Work-Up : The reaction is quenched with aqueous HCl, and the product is extracted into organic solvent.

Advantages and Limitations

- Yield : 70–82%, slightly lower than direct acylation due to competing side reactions.

- Scalability : Limited by the cost of coupling agents, making this method less practical for industrial-scale synthesis.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have enabled rapid synthesis of amides, including this compound. This method reduces reaction times from hours to minutes while maintaining high yields.

Optimized Protocol

- Reagents : Cyclopropylmethylamine (1.0 equiv), pivalic acid (1.1 equiv), and propylphosphonic anhydride (T3P®, 1.5 equiv) in acetonitrile.

- Conditions : Microwave irradiation at 120°C for 15 minutes.

- Yield : 90–94%, with minimal purification required.

Solid-Phase Synthesis

Solid-phase synthesis has been explored for high-throughput applications, particularly in combinatorial chemistry. A Wang resin-bound variant of cyclopropylmethylamine is acylated with pivalic acid using standard coupling protocols.

Key Steps

- Resin Loading : Cyclopropylmethylamine is anchored to Wang resin via a photolabile linker.

- Acylation : Pivalic acid, EDCI, and DMAP are introduced in DMF.

- Cleavage : UV irradiation releases the product from the resin.

Yield and Purity

Biocatalytic Approaches

Enzymatic synthesis using lipases or acyltransferases represents an eco-friendly alternative to traditional methods. Candida antarctica lipase B (CAL-B) has shown promise in catalyzing the aminolysis of pivalic acid esters with cyclopropylmethylamine.

Bioreactor Parameters

- Substrate : Vinyl pivalate (1.2 equiv) and cyclopropylmethylamine (1.0 equiv) in tert-butyl methyl ether.

- Enzyme Loading : 10% w/w CAL-B relative to substrates.

- Conversion : 92% after 24 hours at 40°C.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and environmental impact of each method:

| Method | Yield (%) | Reaction Time | Cost Index | Green Metrics (E-factor) |

|---|---|---|---|---|

| Direct Acylation | 75–88 | 2–4 h | Low | 8.2 |

| Coupling Agent | 70–82 | 12–18 h | High | 14.5 |

| Microwave-Assisted | 90–94 | 15 min | Moderate | 5.1 |

| Solid-Phase | 65–78 | 24–48 h | Very High | 22.3 |

| Biocatalytic | 92 | 24 h | Moderate | 3.8 |

Troubleshooting and Common Challenges

Impurity Profiles

- Unreacted Amine : Detectable via TLC (Rf = 0.3 in 1:1 ethyl acetate/hexanes). Mitigated by using excess acyl chloride.

- Dimerization : Occurs at elevated temperatures; controlled by maintaining low reaction temperatures during acylation.

Storage and Stability

this compound is hygroscopic and should be stored under nitrogen at −20°C. Long-term stability studies indicate <5% decomposition over 12 months when properly sealed.

Industrial-Scale Considerations

For kilogram-scale production, direct acylation in flow reactors offers advantages in heat management and mixing efficiency. A continuous flow system with in-line IR monitoring achieves 89% yield with a residence time of 8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)pivalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can participate in substitution reactions, particularly nucleophilic acyl substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(cyclopropylmethyl)pivalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pivalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

N-cyclopropylmethyl-aryl-amides: These compounds have similar structural features but differ in the nature of the aryl group attached to the amide nitrogen.

N-cyclopropylmethyl-alkyl-amides: These compounds have alkyl groups instead of aryl groups, leading to different chemical and physical properties.

Uniqueness

N-(cyclopropylmethyl)pivalamide is unique due to its specific combination of the cyclopropylmethyl group and the pivalamide structure. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Q & A

Q. What are the standard synthetic routes for preparing N-(cyclopropylmethyl)pivalamide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves alkylation of pivalamide precursors using cyclopropylmethyl halides under basic conditions. For example, potassium carbonate (K₂CO₃) in acetone with methyl iodide (MeI) at reflux efficiently introduces methoxy or alkyl groups to pivalamide derivatives . Optimization includes monitoring reaction kinetics (e.g., using HPLC or TLC) and adjusting temperature, solvent polarity, or base strength to improve yield.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features, such as the cyclopropylmethyl group’s unique splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>98% purity) ensures compound homogeneity. Thin-layer chromatography (TLC) is used for rapid reaction monitoring .

Q. How does the reactivity of this compound compare to other N-alkylpivalamides in lithiation reactions?

The cyclopropyl group’s ring strain and electron-withdrawing effects can influence lithiation sites. For example, N-benzylpivalamides undergo α-lithiation adjacent to the amide, but steric hindrance from cyclopropylmethyl may shift reactivity. Comparative studies using n-BuLi or t-BuLi at controlled temperatures (-20°C to 0°C) reveal differences in regioselectivity, as seen in analogous N-(2-arylethyl)pivalamides .

Advanced Research Questions

Q. What methodologies are recommended for determining rate orders in reactions involving this compound?

The initial rate method is ideal for kinetic studies. By varying the concentration of this compound while keeping other components constant, reaction rates are measured via time-dependent product formation (e.g., HPLC or UV-Vis). Log(rate) vs. log(concentration) plots identify reaction order, as demonstrated in ortho-C–H arylation studies of N-(m-tolyl)pivalamide .

Q. How do structural modifications (e.g., substituents on the cyclopropyl ring) affect the compound’s reactivity and stability?

Substituents like electron-donating groups (e.g., methoxy) on the cyclopropyl ring can alter electron density at the amide nitrogen, impacting nucleophilicity. Stability studies under acidic/basic conditions (via ¹H NMR degradation tracking) and DFT calculations provide insights into steric/electronic effects. Analogous work on N-(2,4-dimethylbenzyl)pivalamide derivatives highlights correlations between substituent position and lithiation efficiency .

Q. How can researchers reconcile contradictory data in lithiation reactions involving this compound?

Divergent results (e.g., α-lithiation vs. ring-opening) often arise from reagent choice (n-BuLi vs. t-BuLi) or temperature. Systematic replication under controlled conditions (-20°C vs. 0°C) and mechanistic probes (quenching with deuterated reagents) clarify pathways. For instance, n-BuLi at -20°C favors α-lithiation, while higher temperatures promote cyclopropane ring-opening .

Q. What strategies optimize regioselectivity in electrophilic trapping of lithiated this compound?

Electrophile selection (e.g., aldehydes vs. alkyl halides) and solvent polarity critically influence outcomes. Polar aprotic solvents (THF) enhance lithium coordination, directing electrophilic attack. Pre-complexation with additives like TMEDA or HMPA can further modulate selectivity, as shown in studies of N-(4-methoxyphenethyl)pivalamide .

Methodological Notes

- Kinetic Analysis : Use Origin Pro 8 or similar software for linear fitting of concentration vs. time data to extract rate constants .

- Structural Confirmation : Combine X-ray crystallography (where feasible) with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Contradiction Resolution : Employ control experiments with isotopic labeling (e.g., D₂O quenching) to trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.